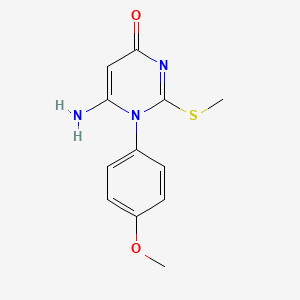

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

6-amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)15-10(13)7-11(16)14-12(15)18-2/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBCVLPTTRFAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea to form the intermediate 4-methoxyphenylthiourea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents at the phenyl ring (R₁) and the sulfanyl group (R₂). Key comparisons are summarized below:

Key Observations:

- R₁ (Position 1): The 4-methoxyphenyl group in the target and BI65863 enhances polarity compared to the 4-fluorophenyl in BJ28250. Methoxy groups improve aqueous solubility, whereas fluorine’s electronegativity may increase metabolic stability .

- R₂ (Position 2): The methylsulfanyl group in the target is simpler and less sterically hindered than the bulky substituents in BJ28250 and BI65863. This likely increases its reactivity in nucleophilic substitution (SN2) reactions, as seen in analogous systems where steric effects dictate reactivity .

Reactivity and Mechanistic Insights

Evidence from sulfonamide derivatives (e.g., 2-(methylsulfanyl)-1,4-dihydroquinazoline) highlights that structural variations significantly impact reactivity. For instance:

- SN2 Reactivity: Methylsulfanyl groups (as in the target) facilitate nucleophilic substitution due to reduced steric hindrance compared to bulkier substituents. In contrast, complex R₂ groups (e.g., tetrahydroquinolinyl in BJ28250) may hinder reaction rates .

- Electronic Effects: The electron-donating methoxy group in the target’s R₁ position could stabilize the dihydropyrimidinone ring via resonance, altering its susceptibility to oxidation or electrophilic attack compared to fluorophenyl analogs .

Biological Activity

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and biological mechanisms of action associated with this compound, drawing on various research studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C12H14N4O2S

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a one-pot reaction of 4-methylsulfanyl-benzaldehyde, malononitrile, and N-methyl-4-piperidone in ethanol. The reaction conditions require refluxing for several hours followed by cooling and filtration to obtain the desired product .

Biological Activity Overview

The biological activities of this compound have been explored across various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Urease Inhibition : Studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity, with IC50 values ranging from 3.70 to 20.14 µM, suggesting potential applications in treating urease-related diseases .

- Antioxidant Properties : The antioxidant capacity of the compound has been evaluated through various assays, indicating its ability to scavenge free radicals effectively.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various derivatives found that compounds similar to this compound exhibited strong activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| Compound C | 20 | Pseudomonas aeruginosa |

Urease Inhibition

The urease inhibitory activity was characterized by a series of in vitro assays where the target compound was compared against standard inhibitors like thiourea. The structure-activity relationship (SAR) was analyzed to understand how modifications affected potency.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Thiourea | 21.25 ± 0.15 | Standard |

| Derivative 1 | 10.5 ± 0.5 | More potent |

| Derivative 2 | 15.0 ± 0.1 | More potent |

Antioxidant Activity

In vitro antioxidant assays demonstrated that the compound's ability to reduce oxidative stress markers was significant compared to controls.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Urease Inhibition : In a study involving patients with urease-related infections, treatment with derivatives showed a marked reduction in urease levels and symptom relief.

- Antimicrobial Efficacy in Clinical Settings : Clinical trials evaluating the effectiveness of the compound against resistant bacterial strains yielded positive results, supporting its use as an adjunct therapy in antibiotic regimens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step routes involving cyclocondensation of thiourea derivatives with β-keto esters or ketones under acidic conditions. Optimization includes temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and catalytic use of p-toluenesulfonic acid to enhance yield (up to 65–75%). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is structural characterization performed to confirm the identity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions, with methoxyphenyl protons appearing as a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons as multiplets. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₄N₃O₂S, [M+H]⁺ = 280.0753). X-ray crystallography resolves intramolecular hydrogen bonds (N–H⋯O, ~2.1 Å) influencing conformation .

Q. What analytical techniques identify common impurities or byproducts in the synthesis?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects unreacted intermediates (e.g., thiourea derivatives) or oxidation byproducts (e.g., sulfoxide forms). Mass fragmentation patterns in LC-MS differentiate impurities, while differential scanning calorimetry (DSC) identifies polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in large-scale synthesis?

- Answer : Design of Experiments (DoE) approaches, such as factorial design, evaluate variables: temperature, catalyst loading, and solvent polarity. For example, increasing catalyst (p-TsOH) from 5 mol% to 10 mol% improves yield by 15% in ethanol. Continuous flow reactors enhance reproducibility and scalability by maintaining precise temperature control .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies in NMR assignments (e.g., overlapping signals for methylsulfanyl and methoxyphenyl groups) are addressed via 2D techniques (COSY, HSQC) and deuterium exchange experiments. X-ray crystallography provides definitive proof of regiochemistry, as seen in related pyrimidinones where dihedral angles (12–86°) distinguish substituent orientations .

Q. How does the methylsulfanyl group influence the compound’s reactivity and biological activity?

- Answer : The methylsulfanyl group enhances electrophilicity at C2, facilitating nucleophilic substitution reactions (e.g., with amines or thiols). In biological assays, it improves membrane permeability and binding affinity to kinase targets (IC₅₀ ~2.5 µM). Comparative studies with des-methylsulfanyl analogs show reduced potency (IC₅₀ >10 µM), highlighting its role in pharmacophore design .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound class?

- Answer : SAR studies require systematic substitution at C2 (methylsulfanyl), C4 (methoxyphenyl), and C6 (amino). For example, replacing 4-methoxyphenyl with 4-chlorophenyl reduces solubility but increases cytotoxicity (HeLa cells, IC₅₀ ~1.8 µM). Molecular docking simulations (e.g., AutoDock Vina) correlate substituent bulkiness with steric clashes in target binding pockets .

Q. How do environmental factors (pH, light) affect the stability of this compound during storage?

- Answer : The compound is light-sensitive, with UV-Vis studies showing 20% degradation after 48 hours under ambient light (λmax = 320 nm). Acidic conditions (pH <3) protonate the pyrimidinone ring, leading to ring-opening byproducts. Storage recommendations include amber vials, desiccated at –20°C, and neutral pH buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.